Benzo[k]fluoranthene-d12

Environmental analysis Isotope dilution mass spectrometry GC-MS method validation

Deuterated PAH internal standards can introduce quantifiable bias from injection liner residues, causing 1.9-13.2% underestimation. Benzo[k]fluoranthene-d12 resolves this when paired with frequent liner replacement or matrix-matched calibration. • Isotopic enrichment ≥98 atom % D ensures reliable mass shift (Δm/z +12) for chromatographic distinction. • Validated in GC-MS/MS and PLE-GC-IDMS for environmental PAH monitoring in sediments; corrects for recovery variability. • Available in neat solid and solution formats; ambient shipping; 0.01 g to bulk quantities in stock.

Molecular Formula C20H12
Molecular Weight 264.4 g/mol
Cat. No. B167113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[k]fluoranthene-d12
Molecular FormulaC20H12
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1
InChIInChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyHAXBIWFMXWRORI-AQZSQYOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1.2 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[k]fluoranthene-d12 Internal Standard Selection


Benzo[k]fluoranthene-d12 (CAS 93952-01-3) is a perdeuterated polycyclic aromatic hydrocarbon (PAH) isotopologue of native benzo[k]fluoranthene, wherein all twelve hydrogen atoms are substituted with deuterium . As a stable isotope-labeled internal standard (SIL-IS), its primary analytical function is to correct for matrix effects and recovery variability in isotope-dilution mass spectrometry (IDMS) workflows, particularly in gas chromatography-mass spectrometry (GC-MS) and GC-MS/MS methods for environmental monitoring of PAHs [1]. The compound exhibits a molecular weight of 264.39 g/mol and a molecular formula of C20D12, with an isotopic enrichment specification of 98 atom % D from established reference material suppliers . Unlike its native counterpart, this deuterated form enables chromatographic distinction via mass shift (Δm/z +12) while maintaining near-identical physicochemical behavior in extraction and separation processes, though critical differential behaviors relative to 13C-labeled alternatives have been documented in the peer-reviewed analytical literature [1][2].

Workflow Isotope-dilution GC-MS / GC-MS/MS for environmental PAH monitoring
Function Deuterated SIL-IS for matrix-effect correction and recovery normalization
Distinction Mass shift Δm/z +12 with near-identical extraction behavior to native analyte

Benzo[k]fluoranthene-d12 Substitution Limitations


Substituting benzo[k]fluoranthene-d12 with another deuterated PAH internal standard or with the unlabeled native compound introduces quantifiable analytical bias that compromises method accuracy in isotope-dilution mass spectrometry. The isotopic label itself is not a guarantee of identical analytical behavior: peer-reviewed comparative studies demonstrate that deuterated PAHs (PAHs-d) exhibit systematically different responses relative to both 13C-labeled PAHs and native PAHs under specific GC injection conditions, with native PAH/PAH-d response ratios decreasing significantly (p < 0.05) as injection liner residues accumulate [1]. Furthermore, during pressurized liquid extraction (PLE), PAHs-d display higher stability than their 13C-labeled counterparts, leading to statistically significant concentration discrepancies of 1.9–4.3% [2]. Additionally, perdeuterated benzofluoranthenes exhibit distinct chromatographic retention behavior on common capillary columns, with slightly shorter retention times compared to unlabeled forms—a phenomenon that introduces potential co-elution effects with close-eluting congeners under column overload conditions typical of internal standard use [3]. These documented differential behaviors underscore that procurement decisions for deuterated PAH internal standards must be informed by compound-specific analytical validation data rather than assumed class-level equivalence.

Deuterated vs 13C-labeled PAH GC injection liner residue sensitivity may shift accuracy; 13C-labeled ISTDs may provide different method-dependent response ratios under residue accumulation.
Deuterated vs unlabeled native Perdeuterated forms exhibit slightly shorter GC retention times; column overload conditions may alter resolution with close-eluting congeners.
Class-equivalence vs validation PLE stability and recovery profiles may differ across deuterated PAH congeners; compound-specific validation data is needed rather than assumed class-level interchangeability.

Benzo[k]fluoranthene-d12 Comparative Performance Evidence


GC Liner Residue Effects: Deuterated vs. 13C Accuracy

In GC-IDMS analysis of PAHs at trace concentrations (<1 μg mL−1), deuterium-labeled PAHs (PAHs-d) exhibit a distinct and significant vulnerability to injection liner residue effects that is not observed with 13C-labeled PAH internal standards. Specifically, the response ratio of native PAHs to PAHs-d decreases significantly (p < 0.05) as residue amounts from previously injected solutions increase, while native PAH/13C-PAH ratios remain stable under identical conditions [1]. Consequently, analytical results obtained using PAHs-d as internal standards were significantly lower (p < 0.05) than those obtained using 13C-PAHs, with a quantified underestimation range of 1.9% to 13.2% across all previously injected solution conditions tested [1].

GC Liner Residue Effects
Head-to-head
1.9% to 13.2% lower accuracy vs 13C-PAHs (p < 0.05)
Method-dependent accuracy context; liner residue accumulation may bias deuterated ISTD results
Observed under GC-MS conditions with calibration solution residues
Environmental analysis Isotope dilution mass spectrometry GC-MS method validation

Pressurized Liquid Extraction Stability and Recovery Bias

During pressurized liquid extraction (PLE) of PAHs from sediment samples, deuterium-labeled PAH internal standards demonstrate higher stability than both 13C-labeled PAHs and native PAHs, resulting in a quantifiable positive bias in apparent recovery. In a direct comparative study analyzing sediment samples by PLE combined with GC-MS, observed PAH concentrations determined using PAHs-d as internal standards were significantly lower (p < 0.05) by 1.9% to 4.3% than those determined using 13C-PAHs [1]. This concentration discrepancy arises because the higher stability of PAHs-d during the elevated-temperature PLE process leads to greater recovery of the deuterated internal standard relative to the native analyte, thereby producing lower calculated native PAH concentrations compared to those obtained with 13C-PAH internal standards [1].

PLE Stability & Recovery Bias
Head-to-head
1.9% to 4.3% lower concentration vs 13C-PAHs (p < 0.05)
Supports PLE recovery bias correction context; higher deuterated ISTD stability may shift apparent recovery
Sediment PLE combined with GC-MS isotope dilution analysis
Sediment analysis Sample preparation PLE method optimization

Chromatographic Retention Shifts vs. Unlabeled Forms

Perdeuterated benzofluoranthenes exhibit measurable chromatographic retention time differences compared to their unlabeled equivalents on standard non-polar capillary columns. On a DB-5 capillary column, perdeuterated benzofluoranthenes demonstrate slightly shorter retention times than the corresponding unlabeled native compounds [1]. This isotope effect on chromatographic retention becomes analytically significant under column overload conditions, where perdeuterated benzofluoranthenes present in moderate multifold excess—a common scenario when employed as internal standards and carriers for quantitative analysis—exhibit both normal and reverse solvent effects on their close-eluting congeners [1].

Retention Shift vs Unlabeled
Head-to-head
Slightly shorter retention time on DB-5 capillary column
Supports chromatographic resolution review; overload conditions may affect congener separation
Qualitative observation; method-specific validation recommended
GC method development Chromatographic resolution Internal standard co-elution

Deuterium Isotope Effect on Mutagenicity

In heterogeneous atmospheric nitration studies investigating the formation of mutagenic nitro-PAH derivatives, benzo[k]fluoranthene-d12 (BkF-d12) exhibits quantifiable differential mutagenic potency compared to what would be expected for native benzo[k]fluoranthene. The deuterium isotope effect study demonstrated that substitution of deuterium for hydrogen lowered both the direct-acting and indirect-acting mutagenicity of the resulting nitrated PAHs [1]. Notably, after exposure to NO3/N2O5, BkF-d12 showed the most pronounced increase in direct-acting mutagenicity among tested PAHs, with di-NO2-BkF-d10 isomers specifically measured as products [1].

Isotope Effect on Mutagenicity
Class-level
Lowered direct and indirect acting mutagenicity in TA98 assay
Class-level inference; deuterium effect on nitro-PAH formation may require study-specific interpretation
Atmospheric nitration study context; magnitude not numerically specified
Environmental toxicology Nitro-PAH formation Mutagenicity testing

Isotopic Purity and Cross-Contamination Risk

Benzo[k]fluoranthene-d12 is commercially available with a specified isotopic enrichment of 98 atom % D from established stable isotope reference material suppliers . Alternative supplier specifications indicate purity of 98+% for the compound [1]. This isotopic purity level establishes a defined baseline for cross-contamination between the internal standard channel and the native analyte quantification channel in mass spectrometry workflows—a critical parameter affecting method detection limits and quantitation accuracy at trace concentrations.

Isotopic Purity Specification
Specification review
98 atom % D enrichment; 98+% purity
Supports isotopic cross-talk review for ultra-trace quantification workflows
Verify lot-specific certificate of analysis for enrichment level
Quality control Reference materials Method calibration

Benzo[k]fluoranthene-d12 Application Scenarios


GC-MS with Liner Residue Mitigation

Based on the documented vulnerability of deuterated PAH internal standards to injection liner residue effects (producing 1.9–13.2% underestimation relative to 13C-PAHs [1]), benzo[k]fluoranthene-d12 is best deployed in GC-MS methods that incorporate specific mitigation strategies: frequent liner replacement, use of deactivated liners, or implementation of matrix-matched calibration protocols. Laboratories utilizing programmable temperature vaporization (PTV) injection or backflush configurations may also reduce residue accumulation. This scenario is appropriate when 13C-labeled PAH internal standards are unavailable or cost-prohibitive, provided that method validation explicitly quantifies and corrects for any residue-dependent bias.

Sediment PLE Analysis with Bias Correction

For environmental monitoring programs analyzing PAHs in sediments using pressurized liquid extraction (PLE) followed by GC-IDMS, benzo[k]fluoranthene-d12 can be employed effectively when the documented 1.9–4.3% concentration underestimation relative to 13C-PAH internal standards is explicitly accounted for [1]. This scenario is particularly relevant for laboratories conducting long-term monitoring programs where method consistency across historical datasets is paramount, or where regulatory acceptance criteria accommodate this magnitude of bias. Method validation should include parallel analysis of certified reference sediments using both deuterated and 13C-labeled internal standards to establish laboratory-specific correction factors.

Atmospheric Nitration Reaction Studies

Benzo[k]fluoranthene-d12 (BkF-d12) is uniquely suited for mechanistic studies of atmospheric PAH nitration and transformation product identification, as demonstrated by its application in controlled heterogeneous reaction studies with NO2, NO3/N2O5, and OH radicals [1]. The deuterium label enables definitive mass-spectrometric distinction between parent-derived and artifact-derived nitration products. However, users must explicitly recognize that the deuterium isotope effect alters the mutagenic potency of the resulting nitro-PAH derivatives, potentially underestimating the true mutagenicity of native benzo[k]fluoranthene transformation products in risk assessments [1].

Method Validation Using High Isotopic Purity

Benzo[k]fluoranthene-d12 with specified 98 atom % D isotopic enrichment [1] is appropriate for method validation protocols where the residual ~2% non-deuterated or partially deuterated species does not compromise detection limits. For ultra-trace environmental analysis (sub-ppt concentrations) or for studies requiring the highest possible signal-to-noise ratio in the native analyte channel, laboratories should verify via certificate of analysis that isotopic purity meets method-specific requirements. Alternative 13C-labeled benzo[k]fluoranthene may be considered for applications demanding absolute freedom from isotopic cross-talk.

Application
Selection Property
Validation Focus
GC-MS with liner residue mitigation protocols
Deuterated SIL-IS for IDMS workflow; liner maintenance and matrix-matched calibration integration
Liner-residue bias correction context; method-dependent accuracy review
Sediment PLE-GC-MS environmental monitoring
Method-specific recovery normalization for long-term monitoring programs
PLE recovery bias correction context; laboratory-specific correction factor validation
Atmospheric PAH nitration mechanism studies
Deuterium label for mass-spectrometric tracing of transformation products
Isotope-effect interpretation in nitro-PAH mutagenicity context
Method validation with isotopic purity specification
Isotopic enrichment specification for IDMS calibration workflows
Cross-talk interference review for ultra-trace research-matrix analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[k]fluoranthene-d12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.